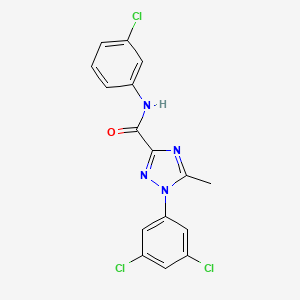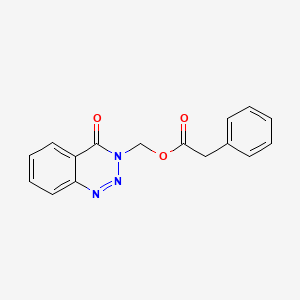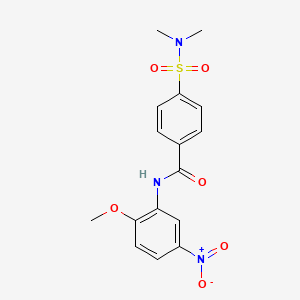![molecular formula C17H19N3O3 B2670305 N1-cyclopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-12-6](/img/structure/B2670305.png)
N1-cyclopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The cyclopropyl group can be introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts such as rhodium or copper complexes.
Formation of the Oxalamide Moiety:
- The oxalamide group is introduced through the reaction of the amine precursor with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods:
- Industrial synthesis may involve optimization of the above steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and hexahydropyridoquinoline moieties, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include carboxylic acids or ketones.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
- Acts as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry:
- Potential applications in the development of agrochemicals and pharmaceuticals.
- Used in the synthesis of specialty chemicals and intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide typically involves multi-step organic synthesis. Key steps include:
-
Formation of the Hexahydropyridoquinoline Core:
- Starting from a suitable quinoline derivative, hydrogenation is performed to introduce the hexahydro functionality.
- The reaction conditions often involve the use of hydrogen gas in the presence of a palladium or platinum catalyst under elevated pressure and temperature.
Mecanismo De Acción
The mechanism of action of N1-cyclopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies often focus on its binding affinity, selectivity, and the downstream effects on cellular pathways.
Comparación Con Compuestos Similares
N1-cyclopropyl-N2-(3-oxo-1,2,3,4-tetrahydroquinolin-9-yl)oxalamide: Similar structure but lacks the hexahydro functionality, leading to different reactivity and biological activity.
N1-cyclopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydroisoquinolin-9-yl)oxalamide: Isoquinoline core instead of quinoline, affecting its interaction with biological targets.
Uniqueness:
- The presence of the hexahydropyridoquinoline core and the specific positioning of functional groups confer unique chemical and biological properties, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of N1-cyclopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide, highlighting its synthesis, reactivity, applications, and uniqueness compared to similar compounds
Propiedades
IUPAC Name |
N-cyclopropyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-14-6-3-11-9-13(8-10-2-1-7-20(14)15(10)11)19-17(23)16(22)18-12-4-5-12/h8-9,12H,1-7H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBUUPQSASZDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4CC4)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2670224.png)
![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2670225.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B2670229.png)

![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)


![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2670237.png)

![2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine](/img/structure/B2670242.png)
![(E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2670244.png)

